3-(Dimethylamino)-1,3-oxazolidin-2-one
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Overview
Description
3-(Dimethylamino)-1,3-oxazolidin-2-one is an organic compound that features a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-1,3-oxazolidin-2-one typically involves the reaction of dimethylamine with an appropriate precursor that contains the oxazolidinone ring structure. One common method involves the reaction of dimethylamine with ethylene carbonate under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. The use of continuous flow reactors can also enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1,3-oxazolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazolidinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(Dimethylamino)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a potential inhibitor of certain biological pathways.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Dimethylamino)-1,3-oxazolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(Dimethylamino)-1-propylamine: This compound has a similar dimethylamino group but lacks the oxazolidinone ring.
N,N-Dimethyl-1,3-diaminopropane: Another compound with a similar structure but different functional groups.
Uniqueness
3-(Dimethylamino)-1,3-oxazolidin-2-one is unique due to its oxazolidinone ring, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and valuable for various applications in research and industry.
Biological Activity
3-(Dimethylamino)-1,3-oxazolidin-2-one, also known as a derivative of oxazolidinone, has garnered attention in the scientific community due to its diverse biological activities. This compound is primarily recognized for its potential in medicinal chemistry, particularly for its antimicrobial and antiviral properties. The following sections provide a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
This compound can be synthesized through various methods:
- Reaction with Sodium Dimethylaminoethanol : This involves reacting sodium dimethylaminoethanol with sulfur trioxide or chlorosulfonic acid.
- Trimethylamine Reaction : The compound can also be synthesized by reacting trimethylamine with dichloroethyl ether.
- One-Step Synthesis : A more efficient method involves the reaction of dimethylamine with monoethylene glycol under a solid catalyst.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. In particular, it has been noted for its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Table 1: Antimicrobial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus (MRSA) | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Enterococcus faecalis | 78 µg/mL |
Antiviral Properties
The compound has also been investigated for its antiviral capabilities. Preliminary studies suggest that it may inhibit viral replication through interference with viral enzymes or host cell pathways. Further research is needed to elucidate the specific mechanisms involved .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits antiproliferative effects on various cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cells were reported at approximately 226 µg/mL and 242 µg/mL, respectively .
Table 2: Antiproliferative Effects on Cancer Cell Lines
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 226 |
A549 | 242.52 |
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby preventing substrate interaction and subsequent catalysis. This mechanism is particularly relevant in its antimicrobial and anticancer activities .
Case Studies
Several case studies have documented the efficacy of this compound in various applications:
- Study on Antimicrobial Resistance : A study published in a peer-reviewed journal highlighted the effectiveness of this compound against resistant bacterial strains. The compound was tested against clinical isolates of MRSA, showing promising results in inhibiting growth compared to traditional antibiotics .
- Anticancer Research : Another study focused on the antiproliferative effects of this compound on human cancer cell lines. The findings suggested that it could be developed into a potential therapeutic agent for treating specific types of cancer due to its ability to induce apoptosis in cancer cells .
Properties
CAS No. |
5765-09-3 |
---|---|
Molecular Formula |
C5H10N2O2 |
Molecular Weight |
130.15 g/mol |
IUPAC Name |
3-(dimethylamino)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C5H10N2O2/c1-6(2)7-3-4-9-5(7)8/h3-4H2,1-2H3 |
InChI Key |
PNYAJZUCERXXIA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1CCOC1=O |
Origin of Product |
United States |
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